6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine
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Overview
Description
6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry. The furo[2,3-d]pyrimidine scaffold is known for its potential as a pharmacophore in drug discovery, especially for its role in inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-d]pyrimidine core . The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, playing a crucial role in cellular signaling. By inhibiting these enzymes, 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine can disrupt signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Thieno[3,2-d]pyrimidine
Uniqueness
6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which can enhance its binding affinity to protein kinases. This structural uniqueness contributes to its potential as a selective inhibitor with fewer off-target effects compared to other similar compounds .
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-methyl-4-piperazin-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N4O/c1-8-6-9-10(13-7-14-11(9)16-8)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 |
InChI Key |
MNCCXFCOQHVIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2O1)N3CCNCC3 |
Origin of Product |
United States |
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